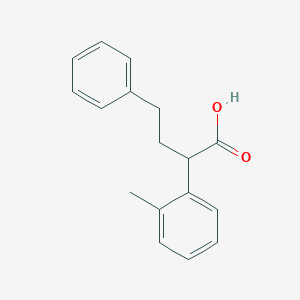

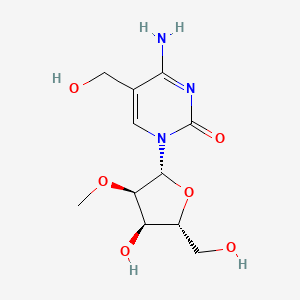

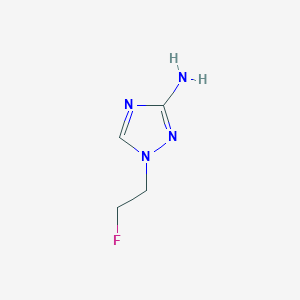

![molecular formula C14H27NO5 B12308707 Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate](/img/structure/B12308707.png)

Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-5-hydroxy-L-norvaline tert-butyl ester est un composé chimique de formule moléculaire C14H27NO5. Il s'agit d'un dérivé de la norvaline, un acide aminé, et il est couramment utilisé en synthèse organique et en recherche pharmaceutique. Le composé est caractérisé par la présence d'un groupe protecteur tert-butoxycarbonyle (Boc), qui est utilisé pour protéger le groupe amino pendant les réactions chimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-Boc-5-hydroxy-L-norvaline tert-butyl ester implique généralement la protection du groupe amino de la 5-hydroxy-L-norvaline en utilisant du dicarbonate de di-tert-butyle (Boc2O) en présence d'une base telle que la triéthylamine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse du groupe Boc. La N-Boc-5-hydroxy-L-norvaline résultante est ensuite estérifiée avec de l'alcool tert-butylique en présence d'un catalyseur acide pour former le produit final .

Méthodes de production industrielle

La production industrielle de N-Boc-5-hydroxy-L-norvaline tert-butyl ester suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour assurer un rendement élevé et une pureté optimale. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production du processus .

Analyse Des Réactions Chimiques

Types de réactions

Le N-Boc-5-hydroxy-L-norvaline tert-butyl ester subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.

Réduction : Le groupe ester peut être réduit en alcool.

Substitution : Le groupe Boc peut être remplacé par d'autres groupes protecteurs ou groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés en conditions acides.

Réduction : L'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont des agents réducteurs couramment utilisés.

Substitution : Le groupe Boc peut être éliminé à l'aide d'acide trifluoroacétique (TFA) en conditions acides.

Principaux produits formés

Oxydation : Formation de dérivés de 5-céto-L-norvaline.

Réduction : Formation de dérivés d'alcool 5-hydroxy-L-norvaline.

Substitution : Formation de 5-hydroxy-L-norvaline déprotégée.

Applications de la recherche scientifique

Le N-Boc-5-hydroxy-L-norvaline tert-butyl ester possède un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques complexes et de peptides.

Biologie : Étudié pour son rôle dans l'inhibition enzymatique et la modification des protéines.

Médecine : Investigué pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que le cancer et les troubles métaboliques.

Industrie : Utilisé dans la production de produits pharmaceutiques et de produits chimiques fins.

Mécanisme d'action

Le mécanisme d'action du N-Boc-5-hydroxy-L-norvaline tert-butyl ester implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe Boc protège le groupe amino, permettant des réactions sélectives sur d'autres sites fonctionnels. Le groupe hydroxyle peut participer aux liaisons hydrogène et autres interactions, influençant la réactivité et l'activité biologique du composé. Le groupe ester peut être hydrolysé pour libérer la 5-hydroxy-L-norvaline active, qui peut ensuite interagir avec les enzymes et les récepteurs .

Applications De Recherche Scientifique

N-Boc-5-hydroxy-L-norvaline tert-butyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Studied for its role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and metabolic disorders.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of N-Boc-5-hydroxy-L-norvaline tert-butyl ester involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group, allowing selective reactions at other functional sites. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester group can be hydrolyzed to release the active 5-hydroxy-L-norvaline, which can then interact with enzymes and receptors .

Comparaison Avec Des Composés Similaires

Composés similaires

N-Boc-5-hydroxy-L-norvaline : Manque le groupe tert-butyl ester, ce qui le rend moins lipophyle.

N-Boc-L-norvaline : Manque le groupe hydroxyle, réduisant son potentiel de liaison hydrogène.

5-hydroxy-L-norvaline : Manque à la fois les groupes Boc et tert-butyl ester, ce qui le rend plus réactif mais moins stable.

Unicité

Le N-Boc-5-hydroxy-L-norvaline tert-butyl ester est unique en raison de la présence à la fois du groupe protecteur Boc et du groupe tert-butyl ester. Cette combinaison offre une stabilité et une lipophilie accrues, ce qui en fait un intermédiaire précieux en synthèse organique et en recherche pharmaceutique .

Propriétés

IUPAC Name |

tert-butyl 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)10(8-7-9-16)15-12(18)20-14(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVPHMFKKFOZSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCO)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

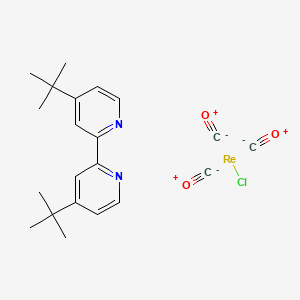

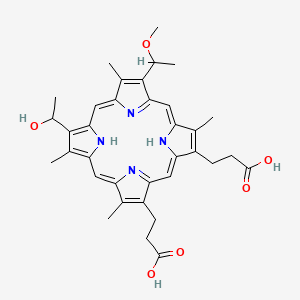

![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12308647.png)

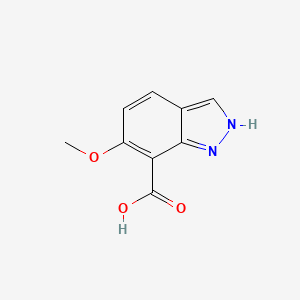

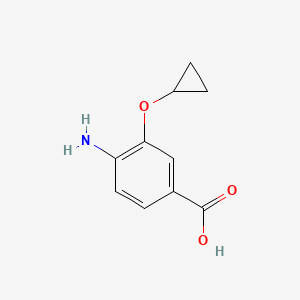

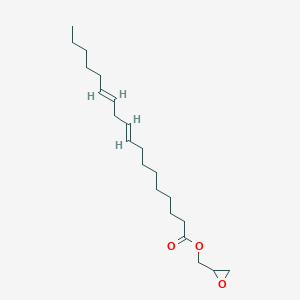

![[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12308680.png)

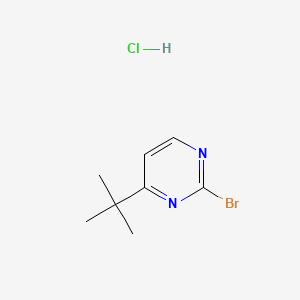

![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide](/img/structure/B12308687.png)

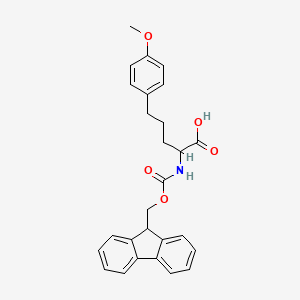

![2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol](/img/structure/B12308717.png)